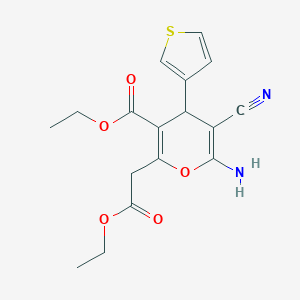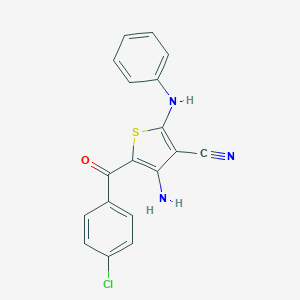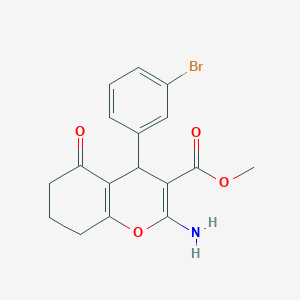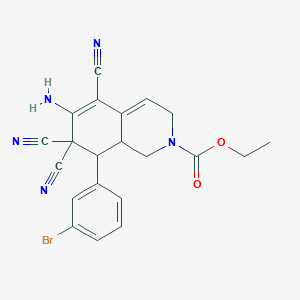
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as ethyl acetoacetate and malononitrile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using thiophene-3-carboxaldehyde.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or ethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the pyran and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 6-amino-5-cyano-2-(2-oxoethyl)-4-(phenyl)-4H-pyran-3-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(furan-3-yl)-4H-pyran-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can impart unique electronic properties and potential biological activities compared to its analogs with phenyl or furan rings. This uniqueness can be leveraged in designing compounds with specific desired properties.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-thiophen-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-22-13(20)7-12-15(17(21)23-4-2)14(10-5-6-25-9-10)11(8-18)16(19)24-12/h5-6,9,14H,3-4,7,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUTXUFMKKSBGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-O'-ethyl 3-O'-methyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433316.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433328.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433331.png)

![2-(3-Bromophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B433339.png)
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B433345.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B433346.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B433348.png)

![6-amino-1',2-diethylspiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B433357.png)
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B433358.png)
![diethyl 6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-1',2-dicarboxylate](/img/structure/B433359.png)
![2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B433360.png)
